5-Hydroxy-2-isopropoxybenzonitrile
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
5-hydroxy-2-propan-2-yloxybenzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-7(2)13-10-4-3-9(12)5-8(10)6-11/h3-5,7,12H,1-2H3 |
InChI Key |
NSUIBCNEJQENFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)O)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE typically involves the reaction of 5-hydroxybenzonitrile with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds via an etherification process, where the hydroxyl group of the benzonitrile reacts with the isopropyl alcohol to form the isopropoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through a continuous flow process, where the reactants are continuously fed into a reactor containing the acid catalyst. The reaction mixture is then heated to the desired temperature to facilitate the etherification process. The product is subsequently purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl and isopropoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 5-oxo-2-(propan-2-yloxy)benzonitrile.
Reduction: Formation of 5-hydroxy-2-(propan-2-yloxy)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-HYDROXY-2-(PROPAN-2-YLOXY)BENZONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and isopropoxy groups can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The nitrile group can also participate in electrophilic or nucleophilic reactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The evidence provides insights into analogs with varying substituents, which may hint at trends relevant to the target compound:
Table 1: Key Properties of Selected Benzonitrile Derivatives
Inferred Trends for 5-Hydroxy-2-isopropoxybenzonitrile
Hydrogen Bonding : The hydroxyl group at position 5 would likely participate in intramolecular or intermolecular hydrogen bonds, similar to 5-bromo-2-hydroxybenzonitrile .
Electronic Effects : Electron-withdrawing nitrile and electron-donating isopropoxy groups could create a polarized aromatic system, influencing solubility and reaction kinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
